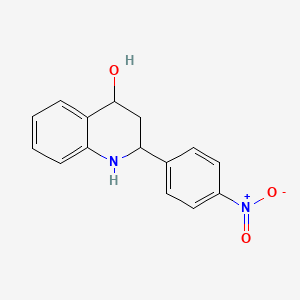
(R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde is a heterocyclic compound that contains a pyrimidine ring substituted with various functional groups
準備方法
The synthesis of ®-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro and Methoxy Groups: These functional groups can be introduced via substitution reactions using reagents such as thionyl chloride and methanol.
Attachment of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions.
Formylation: The aldehyde group is introduced through formylation reactions using reagents like Vilsmeier-Haack reagent.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
®-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
®-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism by which ®-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved would vary based on the target and the nature of the interaction.
類似化合物との比較
®-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde can be compared with other pyrimidine derivatives, such as:
2-Chloro-5-methoxy-6-morpholinopyrimidine: Lacks the aldehyde group, which may affect its reactivity and applications.
2-Chloro-5-methoxy-6-(3-methylpiperidino)pyrimidine: Contains a piperidine ring instead of a morpholine ring, which may influence its biological activity.
2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine: Lacks the aldehyde group, which may limit its use in certain synthetic applications.
特性
分子式 |
C11H14ClN3O3 |
|---|---|
分子量 |
271.70 g/mol |
IUPAC名 |
2-chloro-5-methoxy-6-[(3R)-3-methylmorpholin-4-yl]pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C11H14ClN3O3/c1-7-6-18-4-3-15(7)10-9(17-2)8(5-16)13-11(12)14-10/h5,7H,3-4,6H2,1-2H3/t7-/m1/s1 |
InChIキー |
LZAVWJHYSXIKOB-SSDOTTSWSA-N |
異性体SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2OC)C=O)Cl |
正規SMILES |
CC1COCCN1C2=NC(=NC(=C2OC)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





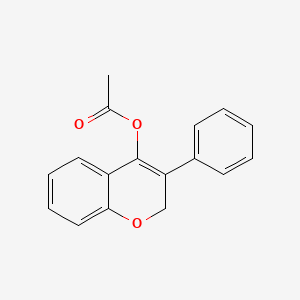
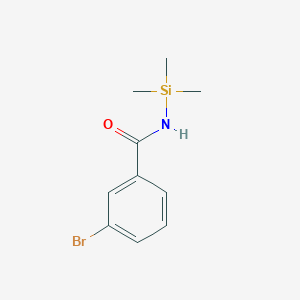
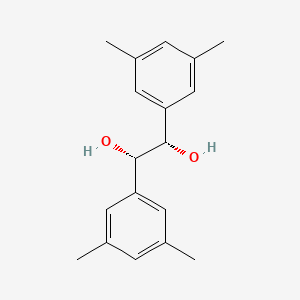



![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11849433.png)
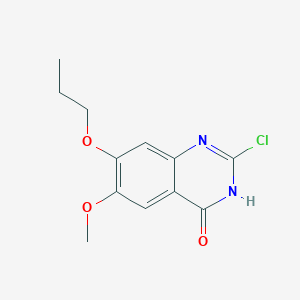
![4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole](/img/structure/B11849449.png)
